molecular formula C17H16N4S B11964713 4-((4-Methylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-((4-Methylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11964713
M. Wt: 308.4 g/mol
InChI Key: NABRYCHPQDKQOX-WOJGMQOQSA-N
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Description

4-((4-Methylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methylbenzaldehyde with 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-((4-Methylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylbenzylidene)amino)-1H-1,2,4-triazole-3-thiol
  • 4-((4-Methylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((4-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((4-Methylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the 4-methylbenzylidene and 2-methylphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

3-(2-methylphenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4S/c1-12-7-9-14(10-8-12)11-18-21-16(19-20-17(21)22)15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,20,22)/b18-11+

InChI Key

NABRYCHPQDKQOX-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3C

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3C

Origin of Product

United States

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